molecular formula C21H17F3N2O2 B2673991 1-(3-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 946248-08-4

1-(3-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2673991
CAS No.: 946248-08-4
M. Wt: 386.374
InChI Key: YYRUZJCFORZNKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(3-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The molecule also contains a trifluoromethyl group (-CF3), which is a common motif in pharmaceuticals due to its ability to modulate the physical and chemical properties of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. The exact structure would depend on the specific positions of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. For example, the pyridine ring can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine ring, the benzyl group, and the trifluoromethyl group. For example, the trifluoromethyl group is known to increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes .

Scientific Research Applications

Antimicrobial Activity

Research involving derivatives of dihydropyridine and carboxamide groups has shown potential antimicrobial properties. A study on the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives, which share structural motifs with the compound of interest, demonstrated moderate to good antimicrobial activities against tested Gram-positive, Gram-negative bacterial strains, as well as fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Catalytic Activity

Compounds bearing structural similarities to the query compound have also been investigated for their catalytic activities. For instance, certain pyridine-2,6-dicarboxamide derivatives have been studied for their antibacterial activities and as efficient catalysts for the transfer hydrogenation reaction of various ketones under mild conditions (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Polymer Science

Research in polymer science has explored the synthesis and characterization of organosoluble polyimides incorporating trifluoromethyl-substituted benzene, indicative of the relevance of such functional groups in the development of materials with desired solubility and thermal properties (Liu et al., 2002).

Drug Discovery

Dihydropyridine derivatives have been extensively studied for their pharmaceutical applications, including as antihypertensive agents and coronary vessel dilators. These compounds' synthesis typically involves condensation reactions that could be relevant for the synthesis and application of the queried compound (Abernathy, 1978).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain a trifluoromethyl group act by inhibiting certain enzymes .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, such as in the development of new pharmaceuticals .

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N2O2/c1-14-4-2-5-15(12-14)13-26-11-3-6-18(20(26)28)19(27)25-17-9-7-16(8-10-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRUZJCFORZNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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